molecular formula C10H10N2 B184239 Naphthalene-2,7-diamine CAS No. 613-76-3

Naphthalene-2,7-diamine

Cat. No.: B184239
CAS No.: 613-76-3
M. Wt: 158.2 g/mol
InChI Key: HBJPJUGOYJOSLR-UHFFFAOYSA-N
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Description

Naphthalene-2,7-diamine is an organic compound with the chemical formula C10H10N2. It is a white to yellow crystalline solid with a distinctive odor. This compound is soluble in organic solvents such as ethanol, acetone, and benzene, but it is insoluble in water. This compound is widely used in the chemical and pharmaceutical industries. It serves as a crucial intermediate in the synthesis of dyes, fluorescent materials, and rubber additives. Additionally, it is employed in the synthesis of special materials and as a catalyst intermediate .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Aminated naphthalene derivatives.

    Substitution: Halogenated or other substituted naphthalene derivatives.

Properties

IUPAC Name

naphthalene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPJUGOYJOSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210204
Record name Naphthalene-2,7-diamine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-76-3
Record name 2,7-Naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-76-3
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Record name 2,7-Naphthylenediamine
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Record name 2,7-Diaminonaphthalene
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Record name Naphthalene-2,7-diamine
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Record name Naphthalene-2,7-diamine
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Record name 2,7-NAPHTHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

To 1.39 g (6.37 mmol) of 2,7-dinitronaphthalene (124) was added 25 mL of concentrated HCA and 15 mL of ethanol. Then, 9.6 g (50.9 mmol) of tin (II) chloride was added and the reaction was heated at 78 C for 24 hours. The reaction was made basic with NaOH and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered, and the volatiles removed by rotary evaporation. The product was purified by silica gel column chromatography eluting with 1% methanol in dichloromethane. This provided 0.965 g of compound 125.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1.39 g (6.37 mmol) of 2,7-dinitronaphthalene (124) was added 25 mL of concentrated HCl and 15 mL of ethanol. Then, 9.6 g (50.9 mmol) of tin (II) chloride was added and the reaction was heated at 78 C for 24 hours. The reaction was made basic with NaOH and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered, and the volatiles removed by rotary evaporation. The product was purified by silica gel column chromatography eluting with 1% methanol in dichloromethane. This provided 0.965 g of compound 125.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Naphthalene-2,7-diamine drive the formation of complex structures like nanotubes and vesicles?

A1: this compound acts as a building block for supramolecular architectures. When combined with specific molecules like benzene-1,3,5-tricarboxylic acid, it forms aromatic amide oligomers. [] These oligomers self-assemble into nanotubes and vesicles driven by a combination of hydrogen bonding between amide groups and aromatic stacking interactions between the naphthalene and benzene rings. [, , , ] The specific morphology, whether vesicles or nanotubes, can be controlled by adjusting factors like solvent composition and oligomer concentration. []

Q2: Beyond structural control, are there applications for these this compound based assemblies?

A3: Yes, the controlled self-assembly of this compound-based structures offers exciting possibilities for material fabrication. For example, the organic micro/nanotubes and vesicles formed by these molecules have been successfully used as templates to create metallic structures. Researchers have demonstrated the fabrication of platinum (Pt) micro/nanotubes and hollow Pt nanospheres by utilizing the self-assembled organic structures as templates for the in situ reduction of K2PtCl4. [] This highlights the potential of these systems for applications in areas like catalysis and materials science.

Q3: How does the length of an aromatic amide oligomer containing this compound affect its self-assembly properties?

A4: Studies have revealed that the length of aromatic amide oligomers plays a crucial role in their ability to form stable structures. While shorter oligomers lack significant dimerization tendencies, longer oligomers, specifically those with five or more amide units, demonstrate a remarkable ability to assemble into stable homoduplexes. [] This stability arises from the formation of multiple intermolecular hydrogen bonds between the N–H and C=O groups of the amide units. [] Importantly, the stability of the homoduplexes exhibits a near-linear relationship with the number of amide units present in the oligomer. []

Q4: What methods are used to study and characterize the self-assembly of this compound based structures?

A5: Researchers employ a combination of techniques to investigate these systems. Microscopy techniques like SEM, AFM, and TEM are crucial for visualizing the morphology and size of the self-assembled structures. [, ] Spectroscopic methods like 1H NMR and fluorescence spectroscopy provide information on molecular interactions, binding constants, and conformational changes during assembly. [, , ] Additionally, X-ray diffraction can elucidate the molecular packing within the self-assembled structures. []

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